
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one is a chemical compound that belongs to the morpholine family Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through a nitration reaction, where the phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can play a crucial role in binding interactions, while the morpholine ring can influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
(6R)-4-ethyl-6-phenylmorpholin-3-one: Lacks the nitro group, which may result in different biological activity.
(6R)-4-methyl-6-(4-nitrophenyl)morpholin-3-one: Contains a methyl group instead of an ethyl group, potentially altering its chemical reactivity and biological properties.
(6R)-4-ethyl-6-(3-nitrophenyl)morpholin-3-one: The nitro group is positioned differently on the phenyl ring, which can affect its interactions with molecular targets.
Uniqueness
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of an ethyl group on the morpholine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
920802-06-8 |
|---|---|
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C12H14N2O4/c1-2-13-7-11(18-8-12(13)15)9-3-5-10(6-4-9)14(16)17/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |
InChI 键 |
USNWXOHSJXJMHO-NSHDSACASA-N |
手性 SMILES |
CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)
![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)
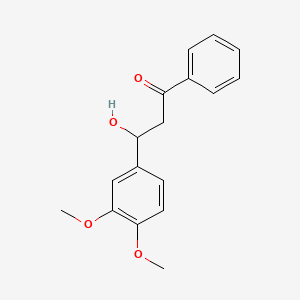

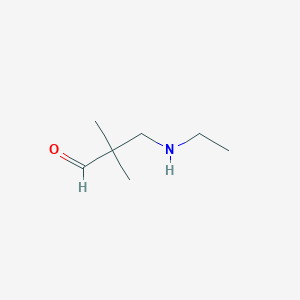
![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)

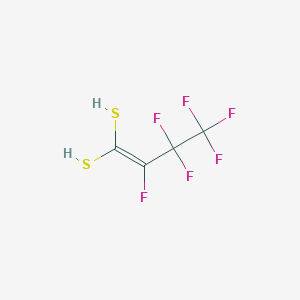
![Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12614151.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)
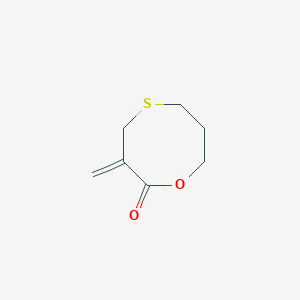
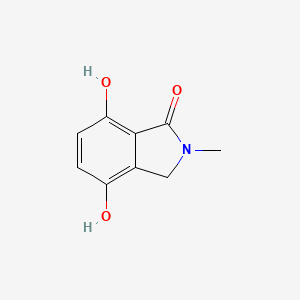
![N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12614173.png)
![9-Methoxy-8-methyl-11H-benzo[a]carbazole](/img/structure/B12614178.png)
